3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide
Description
3-Hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide is a quaternary ammonium salt characterized by a bicyclo[3.2.1]octane scaffold. The nitrogen atom at position 8 is fully substituted with two methyl groups and carries a positive charge, balanced by an iodide counterion. This structure is reminiscent of tropane alkaloids, which often exhibit pharmacological activity as anticholinergics or CNS agents. The compound’s IUPAC name, (1R,3r,5S)-3-{[(2RS)-2-(hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azabicyclo[3.2.1]octanium iodide, reflects its stereochemistry and functional groups .
Properties
IUPAC Name |
8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-ol;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO.HI/c1-10(2)7-3-4-8(10)6-9(11)5-7;/h7-9,11H,3-6H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCPHRNBTHHOPJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)O)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940103 | |
| Record name | 3-Hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18650-61-8, 93262-73-8 | |
| Record name | NSC72922 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
The preparation of 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is central to the family of tropane alkaloids, which display a wide array of biological activities. The synthetic routes often rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound is widely used in scientific research due to its unique structure and properties. It is particularly valuable in the synthesis of tropane alkaloids, which have significant biological activities. Additionally, it is used in various fields such as chemistry, biology, medicine, and industry for research purposes .
Mechanism of Action
The mechanism of action of 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context of its use. its unique structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Features of 8-Azabicyclo[3.2.1]octane Derivatives
- Functional Groups : The hydroxyl group in the target compound contrasts with amines (e.g., ), esters (e.g., ), or sulfur-containing moieties (e.g., ).
- Nitrogen Substitution : Quaternary ammonium character (8,8-dimethyl) is unique to the target and a few analogs (e.g., ), while others retain tertiary amines (e.g., ).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility : The target’s quaternary ammonium-iodide pair enhances water solubility compared to neutral esters (e.g., ) but aligns with dihydrochloride salts (e.g., ).
- Stability : Iodide salts (target) are generally stable, whereas hydrochlorides (e.g., ) may degrade under humid conditions.
Pharmacological Activity
- Target Compound : Likely anticholinergic or spasmolytic due to structural similarity to tropane alkaloids. The hydroxyl group may modulate receptor binding .
- Ester Derivatives : Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate may serve as a precursor for radioimaging agents due to the iodophenyl group .
Biological Activity
3-Hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide, also known as a member of the tropane alkaloid family, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H18INO
- Molecular Weight : 283.15 g/mol
- IUPAC Name : 8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-ol; iodide
Synthesis
The synthesis of this compound typically involves enantioselective processes that construct the bicyclic scaffold from acyclic precursors. This method ensures high purity and yield, which is crucial for its biological applications .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Its unique bicyclic structure allows it to engage with molecular targets effectively, influencing several biochemical pathways.
Pharmacological Effects
Research indicates that compounds within the tropane alkaloid family exhibit a range of pharmacological effects:
- Opioid Receptor Modulation : Studies have shown that modifications to the azabicyclo structure can enhance selectivity for kappa opioid receptors, potentially leading to novel analgesics .
- Anticancer Activity : Preliminary studies suggest that related compounds demonstrate selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic use in oncology .
- Neurotransmitter Interaction : The compound may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are critical in regulating mood and cognition.
Study 1: Opioid Receptor Antagonists
A series of analogs based on the 8-azabicyclo[3.2.1]octane scaffold were evaluated for their ability to act as selective kappa opioid receptor antagonists. One notable analog demonstrated an IC50 value of 172 nM against kappa receptors while maintaining a high selectivity ratio compared to mu and delta receptors .
Study 2: Cytotoxicity in Cancer Cells
In another investigation, derivatives of the azabicyclo structure were tested for cytotoxic effects on various neoplastic cell lines. Results indicated that certain modifications led to enhanced selectivity and potency against malignant cells compared to normal cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other tropane alkaloids:
Q & A
Q. What synthetic methodologies are recommended for preparing 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide?
Synthesis involves quaternization of the tertiary amine precursor (e.g., 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octane) with methyl iodide under anhydrous conditions. Reaction progress is monitored via TLC/HPLC, and purification is achieved through recrystallization from ethanol/water mixtures. Similar protocols for related iodides report >85% purity .
Q. How should researchers validate the structural integrity of this compound?
Use a multi-technique approach:
Q. What safety protocols are critical when handling this compound?
Adhere to GHS Category 2 standards:
Q. What are the primary degradation pathways under storage conditions?
Degradation occurs via:
- Hydrolysis : Acidic/basic conditions cleave the bicyclic ring.
- Oxidation : Hydroxyl group forms ketone derivatives. Store at -20°C under nitrogen with desiccants to prevent hygroscopic degradation .
Advanced Questions
Q. How can discrepancies between computational predictions and experimental NMR data be resolved?
Strategies include:
- Variable-temperature NMR to identify dynamic equilibria.
- DFT calculations (B3LYP/6-31G*) comparing optimized geometries with experimental data. Example: NOE spectra clarified gauche effects in similar bicyclic amines .
Q. What strategies optimize enantiomeric excess in asymmetric synthesis?
Use:
- Chiral HPLC (e.g., Chiralpak IA columns).
- Kinetic resolution with Ru-BINAP catalysts. Reported ee values exceed 95% for analogous compounds .
Q. How does the iodide counterion influence pharmacological activity compared to bromide analogs?
Q. How can computational modeling predict metabolite formation?
Use MetaSite or GLORYx to identify:
- Phase I metabolites : Hydroxylation at C3 or N-demethylation.
- Phase II conjugates : Glucuronidation of the hydroxyl group. LC-MS/MS validation shows >80% accuracy in metabolite prediction .
Key Notes
- Methodological Focus : Answers emphasize experimental design, validation, and troubleshooting.
- Data-Driven : Tables and spectroscopic references ensure reproducibility.
- Citations : Evidence-based insights from peer-reviewed protocols and structural analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
